molecular formula C14H22N2O B13637781 (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide

(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide

Cat. No.: B13637781
M. Wt: 234.34 g/mol
InChI Key: VPFFPRYQICYPMT-AAEUAGOBSA-N
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Description

(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral amide derivative featuring a branched pentanamide backbone with an (S)-configured 1-phenylethyl substituent on the nitrogen. This compound is structurally characterized by:

  • Stereochemistry: Dual (S)-configured centers at the amino-bearing carbon (C2) and the phenylethyl group.
  • Functional Groups: A primary amine, a methyl branch at C4, and an amide linkage.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-[(1S)-1-phenylethyl]pentanamide

InChI

InChI=1S/C14H22N2O/c1-10(2)9-13(15)14(17)16-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9,15H2,1-3H3,(H,16,17)/t11-,13-/m0/s1

InChI Key

VPFFPRYQICYPMT-AAEUAGOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Preparation Methods of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide

Reported Synthetic Routes and Reaction Conditions

Amidation Using Chiral Amino Acids and Amine Derivatives

A common approach starts with (S)-2-amino-4-methylpentanoic acid as the chiral amino acid backbone. This is coupled with (S)-1-phenylethylamine to form the amide linkage. The amidation is typically facilitated by coupling agents such as benzotriazole derivatives or carbodiimides under low-temperature conditions to minimize racemization.

Typical Reaction Conditions:

  • Solvents: Dichloromethane (CH2Cl2), Dimethylformamide (DMF)
  • Coupling agents: Hydroxybenzotriazole (HOBt), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), or N,N'-dicyclohexylcarbodiimide (DCC)
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Temperature: 0 to 5 °C to room temperature
  • Reaction time: Several hours (e.g., 10–12 hours)

This method yields the target compound with moderate to high yields (40–85%) depending on purification and reaction optimization.

Protection and Deprotection Strategies

To prevent side reactions and racemization, amino groups are often protected with tert-butoxycarbonyl (Boc) groups during intermediate steps. After coupling, the Boc group is removed under acidic conditions using trifluoroacetic acid (TFA) at low temperature (0–5 °C), followed by solvent removal under reduced pressure.

This strategy allows for selective amide bond formation and clean deprotection, contributing to high stereochemical purity.

Epoxide Intermediate Route (Related Peptidomimetic Synthesis)

In related complex peptide derivatives, epoxidation of keto-alkene intermediates followed by ring-opening reactions has been used to introduce chiral centers and amide functionalities. Although this approach is more complex and used for larger peptide analogs, it provides insight into advanced synthetic methodologies applicable to amino acid derivatives.

Detailed Example Synthesis Protocol

Step Reagents and Conditions Description Yield (%)
1 (S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate dissolved in CH2Cl2 and TFA at -5 to 0 °C Boc deprotection Quantitative
2 Addition of DIPEA, Boc-L-Homophenylalanine, HOBt, and BOP at 0 to 5 °C Amidation coupling reaction 85%
3 Work-up with water, extraction with CH2Cl2, washing with acid/base solutions Purification -
4 Crystallization from ethanol/water mixture at 70–75 °C, cooling to 0 °C Final compound isolation -

This protocol exemplifies the preparation of an amide intermediate closely related to this compound, emphasizing low-temperature amidation and careful purification.

Analytical Data and Characterization

Characterization is typically performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
  • Mass Spectrometry (MS)
  • Optical rotation to confirm stereochemistry
  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Amidation with (S)-2-amino-4-methylpentanoic acid and (S)-1-phenylethylamine (S)-2-amino-4-methylpentanoic acid, (S)-1-phenylethylamine HOBt, BOP, DIPEA 0–5 °C, 10–12 h 40–85% Low temp to avoid racemization
Boc protection/deprotection strategy Boc-protected amino acid derivatives TFA, CH2Cl2 0–5 °C for deprotection Quantitative Protects amino groups during coupling
Epoxide intermediate approach (for complex analogs) Keto-alkene intermediates Epoxidation agents Multi-step Variable More complex, used in peptide synthesis

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

4-Nitrophenyl Derivatives
  • (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride (CAS 16010-98-3): Structural Difference: Replaces the (S)-1-phenylethyl group with a 4-nitrophenyl group. Properties: Higher molecular weight (287.74 g/mol vs. ~265 g/mol for the target compound), used as a biochemical substrate for immunoassays due to its chromogenic nitro group . Hazard Profile: Exhibits warnings for skin/eye irritation (H315, H319) .
Pyridylmethyl and Thiazolyl Derivatives
  • (2S)-2-Amino-4-methyl-N-[(pyridin-2-yl)methyl]pentanamide: Structural Difference: Substitutes the phenylethyl group with a pyridylmethyl moiety.

Stereochemical and Backbone Modifications

Cyclopentane Backbone Analogs
  • (S)-2,2-Dimethyl-N-((S)-1-phenylethyl)cyclopentanamine (Compound 18b):
    • Structural Difference : Incorporates a cyclopentane ring and dimethyl groups at C2.
    • Synthesis : Achieved 63% yield via reductive amination, indicating favorable reaction kinetics for constrained cyclic systems .
Methoxy-Substituted Acetamides
  • (S)-2-Methoxy-N-((S)-1-phenylethyl)acetamide: Key Feature: Methoxy group at C2 instead of an amino group. Stereoselectivity: Synthesized with complete retention of configuration, highlighting the role of steric effects in chiral induction .
Antimicrobial Pyridine Derivatives
  • 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile: Activity: Inhibits gram-positive bacteria and Candida spp. with inhibition zones of 12–16 mm at 0.1% concentration. The 1-phenylethyl group may enhance membrane penetration .
Calcium Channel Inhibitors

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference ID
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide C₁₄H₂₂N₂O ~265 (estimated) Amine, amide, phenylethyl Not reported -
(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide HCl C₁₂H₁₈ClN₃O₃ 287.74 Nitrophenyl, amide Chromogenic substrate
(S)-2,2-Dimethyl-N-((S)-1-phenylethyl)cyclopentanamine C₁₆H₂₅N 231.38 Cyclopentane, dimethyl Calcium channel modulation
6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine C₂₀H₁₇N₅ 327.38 Pyridine, nitrile Antimicrobial (12–16 mm zones)

Key Research Findings

Stereochemical Influence : The (S)-1-phenylethyl group enhances stereoselectivity in amide bond formation, as seen in high-yield syntheses (e.g., 94% for methoxy-acetamide derivatives) .

Biological Relevance : Phenylethyl-containing compounds exhibit antimicrobial activity, suggesting hydrophobic interactions with microbial membranes .

Stability Challenges: Derivatives like 2-Amino-4-methyl-N-(thiazol-2-yl)pentanamide were discontinued, likely due to synthesis or stability issues .

Biological Activity

(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, interactions with enzymes, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an amino group, a methyl group, and a phenyl group attached to a pentanamide backbone. Its molecular formula is C14H22N2OC_{14}H_{22}N_{2}O with a molecular weight of 234.34 g/mol. The stereochemistry indicated by the (S)-configuration is crucial for its biological interactions and pharmacological effects.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating various biochemical pathways:

  • Enzyme Interaction : It may inhibit amylolytic enzymes, affecting carbohydrate metabolism and energy production.
  • Cell Signaling Pathways : It influences critical pathways such as the MAPK/ERK pathway (cell proliferation) and the NF-κB pathway (inflammation and immune response).

Biological Activities

Research has shown that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : The compound has demonstrated the ability to inhibit cell growth in various cancer cell lines, indicating potential as an anticancer agent.
  • Antioxidant Properties : At certain concentrations, it may induce oxidative stress, which could be leveraged in therapeutic contexts.

Data Table: Biological Activity Overview

Activity Effect Reference
AntiproliferativeInhibits growth in cancer cell lines
Enzyme InhibitionAffects carbohydrate metabolism
Modulation of Cell SignalingInfluences MAPK/ERK and NF-κB pathways
Oxidative Stress InductionPotential for therapeutic use

Case Study 1: Enzyme Inhibition

A study focused on the interaction of this compound with amylolytic enzymes showed significant inhibition at varying concentrations. This inhibition suggests that the compound can alter metabolic pathways crucial for energy production in cells.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound exhibited antiproliferative effects against several cancer cell lines, including HeLa and A549 cells. The IC50 values were reported at 226 µg/mL and 242.52 µg/mL respectively, highlighting its potential as a therapeutic agent in oncology .

Pharmacokinetics and Therapeutic Applications

The pharmacokinetics of this compound are still under investigation, but preliminary studies suggest favorable absorption characteristics due to its chiral nature. Its applications may extend to treating diseases characterized by enzyme dysregulation, making it a candidate for further research in drug development.

Q & A

Q. How can researchers design a synthetic route for (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide?

A multi-step synthesis approach is typically employed, involving:

  • Amino acid coupling : Use of coupling agents like EDC/HOBt for amide bond formation between (S)-2-amino-4-methylpentanoic acid derivatives and (S)-1-phenylethylamine .
  • Chiral purity control : Stereochemical integrity is maintained via enantiomerically pure starting materials or chiral auxiliaries. For example, (S)-configured amines are used to avoid racemization during coupling .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvent optimization) ensures high purity (>95%) .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

  • Vibrational Circular Dichroism (VCD) : Combined with Hartree-Fock calculations, VCD provides unambiguous assignment of absolute configuration by comparing experimental and computed spectra .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsion angles, and chiral centers .
  • NMR spectroscopy : 1^1H and 13^13C NMR coupling constants (e.g., 3JHH^3J_{H-H}) and NOE correlations validate spatial arrangements of substituents .

Q. How should researchers address low diastereomeric excess (d.e.) during synthesis?

  • Reaction optimization : Adjust temperature, solvent polarity, or catalyst loading to favor kinetic control. For example, using DMF as a solvent enhances reaction rates and selectivity .
  • Protecting group strategy : Temporary protection of the amino group (e.g., Boc or Fmoc) prevents undesired side reactions and improves stereochemical outcomes .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the bioactivity of this compound?

  • Molecular docking : Software like AutoDock Vina models interactions between the compound and target proteins (e.g., enzymes, receptors). The (S)-phenylethyl group’s hydrophobic interactions can be mapped to binding pockets .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability under physiological conditions .

Q. How to resolve contradictions between NMR and mass spectrometry data?

  • Sample re-purification : Trace impurities (e.g., residual solvents) may distort NMR signals. Re-crystallization or HPLC (C18 column, acetonitrile/water gradient) removes contaminants .
  • High-resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]+^+ ion) to rule out adducts or fragmentation artifacts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Functional group substitution : Replace the 4-methylpentanamide moiety with bulkier groups (e.g., cyclohexyl) to probe steric effects on binding affinity .
  • Bioisosteric replacements : Substitute the phenylethyl group with heteroaromatic rings (e.g., pyridine) to modulate solubility and target interactions .
  • Pharmacophore modeling : Identify critical hydrogen-bond donors/acceptors using software like Schrödinger’s Phase to guide analog design .

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